molecular formula C8H16ClF2NO B6276075 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride CAS No. 2763777-68-8

2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride

Cat. No.: B6276075
CAS No.: 2763777-68-8
M. Wt: 215.7
InChI Key:
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Description

2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a difluorocyclohexyl ring, and an ethan-1-ol moiety, making it a versatile compound for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Difluorocyclohexyl Ring:

    Hydroxylation: The ethan-1-ol moiety is introduced through hydroxylation reactions, often using oxidizing agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The difluorocyclohexyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl ring may enhance binding affinity, while the amino and ethan-1-ol groups facilitate interactions with active sites. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-amino-4,4-difluorocyclohexyl)acetic acid hydrochloride
  • 2-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride
  • 2-(4,4-difluorocyclohexyl)-2-methoxyethan-1-amine hydrochloride

Uniqueness

2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the difluorocyclohexyl ring and the ethan-1-ol moiety distinguishes it from other similar compounds, making it valuable for specialized applications.

Properties

CAS No.

2763777-68-8

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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